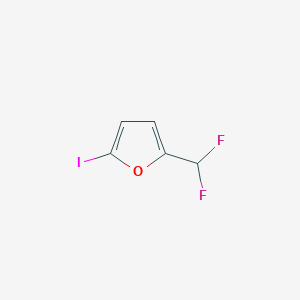
pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane: is a complex organoboron compound with the molecular formula C11H14B3NO3 . This compound is known for its unique structure, which includes a pyridine ring complexed with a trivinylboroxin core. It is often used in various chemical reactions due to its reactivity and stability.
Mechanism of Action
Target of Action
It’s known to be used as an electrolyte additive , which suggests that its targets could be the components of the electrolyte system where it enhances interface stability .
Mode of Action
As an electrolyte additive, it likely interacts with the components of the electrolyte system to improve their stability
Biochemical Pathways
Given its role as an electrolyte additive , it may influence pathways related to ion transport and electrical conductivity.
Result of Action
Given its role as an electrolyte additive , it may contribute to the stability of the electrolyte system, potentially influencing the performance and efficiency of the system. More detailed studies are needed to confirm these effects and identify others.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of pyridine with trivinylboroxin. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The process often requires the use of a solvent such as methanol and may involve heating to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boron-containing alcohols.
Substitution: The vinyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Boron-containing alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Acts as a crosslinking agent in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
- 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane
- 2,4,6-Trivinylcyclotriboroxane-pyridine complex
- Vinylboronic anhydride pyridine complex
Uniqueness: Pyridine, triethenyl-1,3,5,2,4,6-trioxatriborinane is unique due to its specific combination of a pyridine ring with a trivinylboroxin core. This structure provides enhanced stability and reactivity compared to other similar compounds, making it particularly useful in various chemical and industrial applications .
Properties
CAS No. |
2149634-75-1 |
|---|---|
Molecular Formula |
C11H14B3NO3 |
Molecular Weight |
240.7 |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



